molecular formula C8H9NO3 B2436873 Methyl 1-(methyl-d3)-6-oxopyridine-3-carboxylate CAS No. 2140326-54-9

Methyl 1-(methyl-d3)-6-oxopyridine-3-carboxylate

Cat. No.: B2436873
CAS No.: 2140326-54-9
M. Wt: 170.182
InChI Key: FXXHEBJCBBMISD-UHFFFAOYSA-N
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Description

Methyl 1-(methyl-d3)-6-oxopyridine-3-carboxylate is a chemical compound with the molecular formula C8H5D3NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of deuterium atoms (trideuteriomethyl group) makes it particularly interesting for various scientific applications, especially in the field of isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(methyl-d3)-6-oxopyridine-3-carboxylate typically involves the introduction of a trideuteriomethyl group into the pyridine ring. One common method is through the reaction of a pyridine derivative with a deuterated reagent under controlled conditions. For instance, the compound can be synthesized by reacting 6-oxo-1-methylpyridine-3-carboxylate with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(methyl-d3)-6-oxopyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The trideuteriomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 1-(methyl-d3)-6-oxopyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and isotopic labeling studies.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(methyl-d3)-6-oxopyridine-3-carboxylate depends on its specific application. In isotopic labeling, the deuterium atoms serve as tracers, allowing researchers to track the compound’s distribution and transformation in biological systems. The molecular targets and pathways involved vary based on the context of the study, such as enzyme interactions in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-oxo-1-methylpyridine-3-carboxylate: Lacks the trideuteriomethyl group, making it less suitable for isotopic labeling.

    6-Oxo-1-(trideuteriomethyl)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

    Methyl 6-hydroxy-1-(trideuteriomethyl)pyridine-3-carboxylate: Contains a hydroxyl group instead of a keto group.

Uniqueness

The presence of the trideuteriomethyl group in Methyl 1-(methyl-d3)-6-oxopyridine-3-carboxylate makes it unique for isotopic labeling applications. This feature allows for precise tracking and analysis in various scientific studies, providing insights that are not possible with non-deuterated compounds.

Properties

IUPAC Name

methyl 6-oxo-1-(trideuteriomethyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-5-6(8(11)12-2)3-4-7(9)10/h3-5H,1-2H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXHEBJCBBMISD-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C=CC1=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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